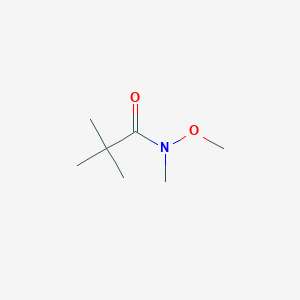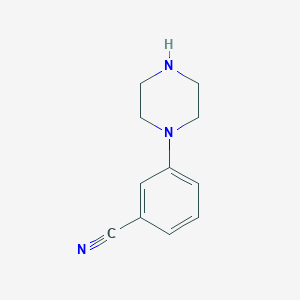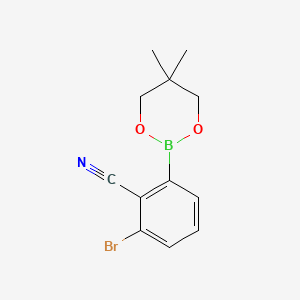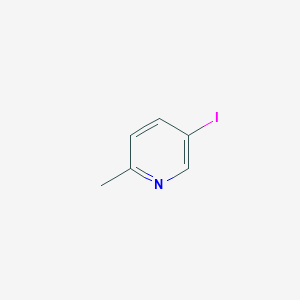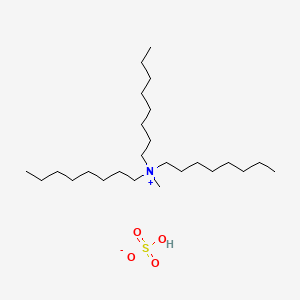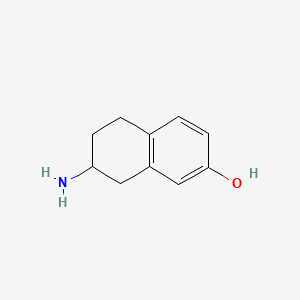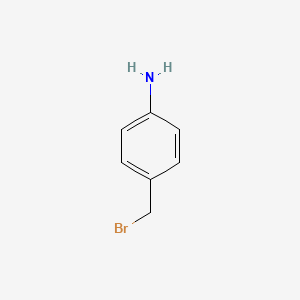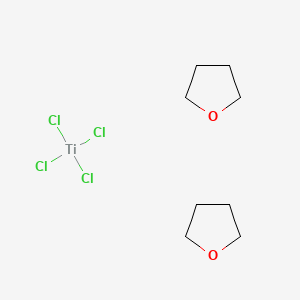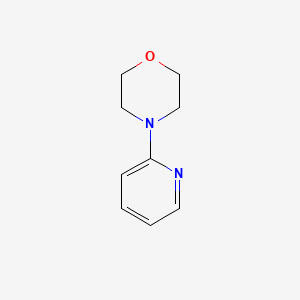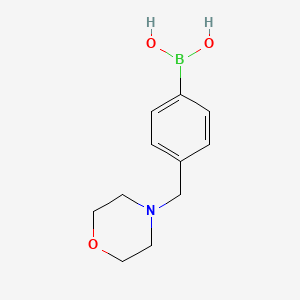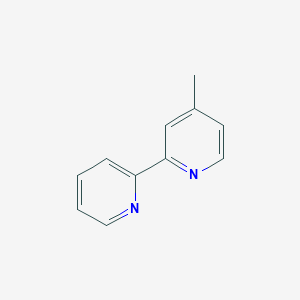
4-(2-nitrofenil)-3-oxobutanoato de etilo
Descripción general
Descripción
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a ketone functional group
Aplicaciones Científicas De Investigación
Agentes de reticulación fotoactivables
4-(2-nitrofenil)-3-oxobutanoato de etilo: puede utilizarse como un agente de reticulación fotoactivable. Estos agentes son cruciales para determinar la proximidad de dos sitios dentro de una sola proteína, entre un ligando y su receptor, o entre biomoléculas dentro de un ensamblaje . Tras la iluminación UV, generan intermedios de alta energía que pueden acoplarse químicamente a residuos cercanos, proporcionando información sobre las interacciones moleculares y las relaciones espaciales.
Sondas enjauladas para liberación controlada
En el ámbito de las sondas enjauladas, este compuesto podría servir como precursor para crear moléculas biológicamente inactivas que liberan un agente activo tras la fotólisis mediada por luz UV . Esto permite una alta resolución espacial y temporal en los experimentos bioquímicos, en particular en la manipulación e imagen de células vivas.
Nanomedicina y administración de fármacos
El potencial de modificación del compuesto lo hace adecuado para el desarrollo de nanoportadores sensibles a la luz en nanomedicina . Estos portadores pueden diseñarse para liberar fármacos de forma controlada cuando se exponen a la luz, lo que permite una terapia dirigida con efectos secundarios mínimos.
Terapia fotodinámica
En la terapia fotodinámica, This compound podría utilizarse para sintetizar fotosensibilizadores que, tras la activación por la luz, producen especies reactivas de oxígeno para matar células cancerosas . Esta aplicación aprovecha la capacidad del compuesto para activarse con la luz para inducir un efecto terapéutico.
Terapia fototérmica
Del mismo modo, este compuesto podría estar implicado en la creación de agentes para la terapia fototérmica, donde la luz se utiliza para generar calor para destruir los tejidos cancerosos . La estructura del compuesto podría adaptarse para absorber la luz y convertirla eficientemente en calor.
Control del mecanismo bioquímico
La naturaleza sensible a la luz de los derivados de This compound podría aprovecharse para controlar mecanismos bioquímicos como la activación o inhibición enzimática . Mediante el uso de la luz como interruptor, los investigadores pueden estudiar los procesos dinámicos de la vida con un control sin precedentes.
Expresión génica y silenciamiento
Los oligonucleótidos o péptidos controlados por la luz derivados de This compound podrían utilizarse para regular la expresión génica o silenciar genes específicos de forma espacial y temporalmente controlada . Esto tiene profundas implicaciones para la terapia génica y la genómica funcional.
Síntesis de moléculas orgánicas complejas
Este compuesto también es un precursor en la síntesis de moléculas orgánicas complejas, como alquenilsilanoles y derivados de aziridina tricíclicos, que tienen aplicaciones en diversos campos de la química y la ciencia de los materiales .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an intramolecular cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process
Propiedades
IUPAC Name |
ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-18-12(15)8-10(14)7-9-5-3-4-6-11(9)13(16)17/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVSSHAHYYYAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446157 | |
| Record name | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66073-33-4 | |
| Record name | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate in the synthesis of indoline derivatives?
A1: Ethyl 4-(2-nitrophenyl)-3-oxobutanoate serves as a crucial starting material in the synthesis of indoline derivatives, specifically for developing melanin-concentrating hormone receptor 1 (MCHr1) antagonists with a 1H,2H,3H,4H,5H-[1,4]diazepino[1,7-a]indole scaffold []. The research focuses on a novel, environmentally friendly approach using flow chemistry techniques to convert this compound into valuable indoline intermediates.
Q2: How does the flow chemistry method described in the paper improve the synthesis process involving Ethyl 4-(2-nitrophenyl)-3-oxobutanoate?
A2: The paper highlights two major improvements facilitated by flow chemistry:
- Safer Hydrogenation: The researchers developed a one-step heterogeneous catalytic hydrogenation of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate to produce Ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate. This method avoids the use of hazardous reducing agents typically employed in traditional batch reactions [].
- Efficient N-Alkylation: The subsequent N-alkylation of the indoline nitrogen was optimized using a custom-designed flow reactor. This optimization led to a significant reduction in the required excess of carcinogenic 1,2-dibromoethane (tenfold decrease) and drastically shortened reaction times (30 minutes vs. 4 days) []. This translates to a remarkable 200-fold increase in productivity compared to batch processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
